
1-Phenylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbutane-1-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a butane chain, which is further bonded to a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-phenylbutane using chlorosulfonic acid. The reaction typically proceeds as follows:
C6H5CH2CH2CH2CH3+ClSO2OH→C6H5CH2CH2CH2CH2SO2Cl+H2O
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the phenyl ring or the butane chain.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thiols: Formed by reduction of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
1-Phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonates, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The reactivity of 1-phenylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The phenyl group can also participate in resonance stabilization, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylbutane-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Benzene sulfonyl chloride: Lacks the butane chain, making it less sterically hindered.
Toluene sulfonyl chloride: Contains a methyl group instead of a butane chain.
Uniqueness
1-Phenylbutane-1-sulfonyl chloride is unique due to its specific structural arrangement, which combines the reactivity of the sulfonyl chloride group with the stability and resonance effects of the phenyl ring. This makes it a versatile reagent in organic synthesis and various applications.
Eigenschaften
Molekularformel |
C10H13ClO2S |
|---|---|
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
1-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI-Schlüssel |
BAJGFIAGJGXYIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



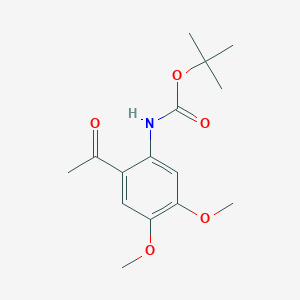

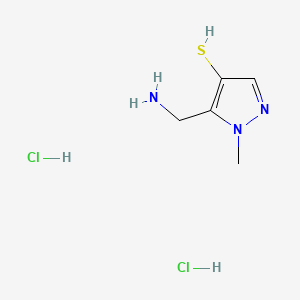
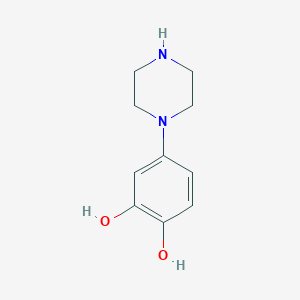
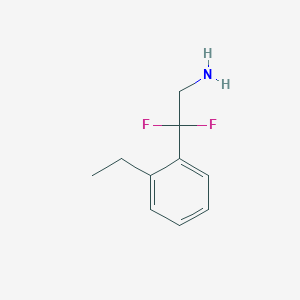
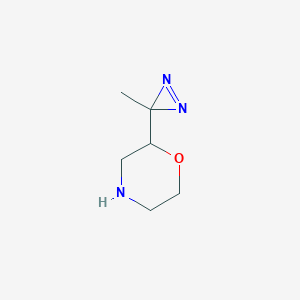


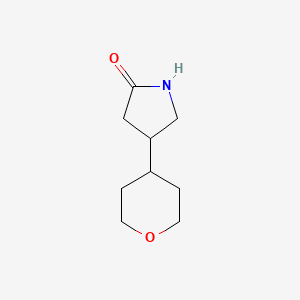

![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
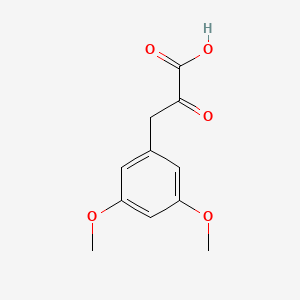
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
